tert-Butyl 4-(6-(hydroxymethyl)pyrazin-2-yl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(6-(hydroxymethyl)pyrazin-2-yl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds .
Preparation Methods
Chemical Reactions Analysis
tert-Butyl 4-(6-(hydroxymethyl)pyrazin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
tert-Butyl 4-(6-(hydroxymethyl)pyrazin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(6-(hydroxymethyl)pyrazin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and the pyrazine moiety allow it to form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
tert-Butyl 4-(6-(hydroxymethyl)pyrazin-2-yl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate These compounds share similar structural features but differ in their functional groups, leading to variations in their biological activities and applications . The unique combination of the hydroxymethyl group and the pyrazine ring in this compound provides distinct properties that can be advantageous in specific research and industrial applications .
Properties
Molecular Formula |
C14H22N4O3 |
---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
tert-butyl 4-[6-(hydroxymethyl)pyrazin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C14H22N4O3/c1-14(2,3)21-13(20)18-6-4-17(5-7-18)12-9-15-8-11(10-19)16-12/h8-9,19H,4-7,10H2,1-3H3 |
InChI Key |
LWXFQKOKHJOHIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CN=C2)CO |
Origin of Product |
United States |
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